Oxetan-2-ylmethanol

Description

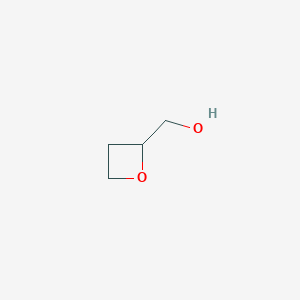

Structure

3D Structure

Properties

IUPAC Name |

oxetan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZJTHGEFIQMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484292 | |

| Record name | Oxetan-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-70-4 | |

| Record name | Oxetan-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxetan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-oxetan-2-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-oxetan-2-ylmethanol, a chiral building block with the CAS number 2090778-00-8 , has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its unique four-membered oxetane ring imparts favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-oxetan-2-ylmethanol, with a focus on its role in the development of novel therapeutics.

Core Properties of (S)-oxetan-2-ylmethanol

A thorough understanding of the physicochemical properties of (S)-oxetan-2-ylmethanol is essential for its effective application in research and development. The following tables summarize its key identifiers and properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2090778-00-8 |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| Synonyms | [(2S)-oxetan-2-yl]methanol, (S)-2-(Hydroxymethyl)oxetane |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 168.8 ± 8.0 °C (Predicted) | [1] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.44 ± 0.10 (Predicted) | [1] |

| Optical Rotation | -9.30° (c=1.00 g/100ml , MEOH) | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

(S)-oxetan-2-ylmethanol is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H227 | Combustible liquid |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis of (S)-oxetan-2-ylmethanol

The synthesis of (S)-oxetan-2-ylmethanol can be achieved through various routes. A common and effective method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide, which is itself prepared from (S)-glycidol.

Detailed Synthesis Protocol

This protocol outlines the preparation of (S)-oxetan-2-ylmethanol starting from (S)-glycidol.

Step 1: Preparation of (2S)-2-[(1-ethoxyethoxy)methyl]oxirane

-

To a reaction flask, add (S)-glycidol and ethyl vinyl ether.

-

Cool the mixture to 5°C.

-

Add p-toluenesulfonic acid hydrate in portions while maintaining the temperature.

-

Allow the reaction to proceed at 25°C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture for 1 hour, then allow the layers to separate.

-

Collect the organic layer containing the desired product.

Step 2: Preparation of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide

-

In a separate flask, mix potassium tert-butoxide and trimethylsulfoxonium iodide in an alcohol solvent.

-

To this mixture, add the (2S)-2-[(1-ethoxyethoxy)methyl]oxirane obtained in Step 1.

-

Subject the resulting mixture to a ring expansion reaction.

Step 3: Acid-Catalyzed Hydrolysis to (S)-oxetan-2-ylmethanol [2]

-

Mix the (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide from Step 2 with an acid solution.

-

Stir the mixture to facilitate the acid-catalyzed hydrolysis reaction.

-

Upon completion, the reaction yields (S)-oxetan-2-ylmethanol.

Caption: Synthetic workflow for (S)-oxetan-2-ylmethanol.

Application in Drug Discovery: A Case Study in GSK-3 Inhibition

The oxetane motif is frequently incorporated into drug candidates to enhance their pharmacological properties. A notable application is in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3. Inhibition of GSK-3 by a hypothetical drug incorporating the (S)-oxetan-2-ylmethanol moiety would lead to the stabilization and nuclear translocation of β-catenin, followed by the transcription of target genes.

Caption: Wnt/β-catenin pathway modulation by a GSK-3 inhibitor.

Conclusion

(S)-oxetan-2-ylmethanol is a chiral building block with a compelling profile for applications in drug discovery and medicinal chemistry. Its favorable physicochemical properties and the synthetic accessibility make it an attractive component for the design of novel therapeutics. The strategic incorporation of the oxetane motif can lead to significant improvements in the drug-like properties of a molecule, addressing key challenges in the development of new medicines. As research into novel chemical entities continues, the utility of (S)-oxetan-2-ylmethanol and related oxetane-containing structures is expected to expand, offering new opportunities for the creation of innovative and effective therapies.

References

Oxetan-2-ylmethanol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Oxetan-2-yl)methanol is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with a hydroxymethyl group. The oxetane motif is of significant interest in medicinal chemistry and drug discovery. Its incorporation into molecules can impart desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (oxetan-2-yl)methanol.

Chemical Structure and IUPAC Name

The chemical structure of (oxetan-2-yl)methanol consists of a saturated four-membered ring containing one oxygen atom (an oxetane), with a methanol group attached at the 2-position.

-

IUPAC Name: (Oxetan-2-yl)methanol[4]

-

Synonyms: 2-Hydroxymethyloxetane, 2-Oxetanemethanol, 2-Oxetanylmethanol[4][5]

-

Molecular Formula: C₄H₈O₂[4]

-

CAS Number: 61266-70-4[4]

The structure can be represented by the following SMILES string: OCC1CCO1.[6]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of (oxetan-2-yl)methanol is presented in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 88.11 g/mol | |

| Physical Form | Liquid | [7] |

| Purity | ≥95-97% (typical) | [6] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [6] |

| LogP (octanol-water partition coefficient) | -0.2324 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Experimental Protocols: Synthesis of (Oxetan-2-yl)methanol

The following is a representative experimental protocol for the synthesis of (oxetan-2-yl)methanol, based on descriptions found in the chemical literature.[4] This method involves the acid-catalyzed hydrolysis of a protected propylene oxide derivative.

Reaction Scheme:

[2-(1-ethoxyethoxy)methyl]propylene oxide → (Oxetan-2-yl)methanol

Materials and Reagents:

-

[2-(1-ethoxyethoxy)methyl]propylene oxide

-

Acid solution (e.g., acetic acid, hydrochloric acid, or sulfuric acid) at a concentration of 1.5-3.0 mol/L[4]

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, [2-(1-ethoxyethoxy)methyl]propylene oxide is mixed with the chosen acid solution.[4]

-

Acid-Catalyzed Hydrolysis: The mixture is subjected to an acid-catalyzed hydrolysis reaction. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the mixture is quenched, and the product is extracted into an organic solvent like ethyl acetate.

-

Purification: The organic phase is dried over a drying agent such as sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by column chromatography to yield pure (oxetan-2-yl)methanol.

Role in Drug Discovery and Medicinal Chemistry

While specific signaling pathways for (oxetan-2-yl)methanol are not extensively documented, the broader class of oxetane-containing compounds has a significant role in drug discovery. The oxetane ring is considered a valuable structural motif that can positively influence the properties of drug candidates.[1][2]

The introduction of an oxetane moiety can:

-

Enhance Solubility: The polar nature of the oxetane ring can improve the aqueous solubility of a compound.[1][2]

-

Improve Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to other functional groups.[1][2]

-

Modulate Lipophilicity: The oxetane group can serve as a low-lipophilicity replacement for other groups, such as a gem-dimethyl group.[2]

-

Influence Basicity: The inductive effect of the oxygen atom in the oxetane ring can reduce the pKa of nearby amine groups.[3]

These properties make oxetane-containing molecules, including derivatives of (oxetan-2-yl)methanol, attractive building blocks in the design of novel therapeutics.

Visualization of Concepts

Synthesis Workflow for (Oxetan-2-yl)methanol

Caption: A simplified workflow for the synthesis of (oxetan-2-yl)methanol.

Role of the Oxetane Motif in Drug Discovery

Caption: The impact of incorporating an oxetane motif on drug candidate properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. [(2R)-oxetan-2-yl]methanol | 1932342-97-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Data of Oxetan-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for oxetan-2-ylmethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules.

Predicted Spectral Data of Oxetan-2-ylmethanol

The following tables summarize the predicted spectral data for oxetan-2-ylmethanol. This information is crucial for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 4.9 | m | 1H | H-2 |

| ~4.5 - 4.6 | m | 2H | H-4 |

| ~3.7 - 3.8 | m | 2H | -CH₂OH |

| ~2.6 - 2.7 | m | 1H | H-3a |

| ~2.4 - 2.5 | m | 1H | H-3b |

| ~1.8 - 2.2 | br s | 1H | -OH |

Note: Chemical shifts are referenced to TMS (δ 0.00). The multiplicity is abbreviated as: m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~78 - 80 | C-2 |

| ~68 - 70 | C-4 |

| ~65 - 67 | -CH₂OH |

| ~25 - 27 | C-3 |

Note: Chemical shifts are referenced to TMS (δ 0.00).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O-C stretch (ether, oxetane ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~980 | Strong | Oxetane ring breathing |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 88 | Moderate | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M-H]⁺ |

| 58 | High | [M - CH₂O]⁺ |

| 57 | High | [M - CH₂OH]⁺ |

| 45 | Moderate | [CH₂OH]⁺ |

| 31 | High | [CH₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like oxetan-2-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

-

ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for volatile compounds like oxetan-2-ylmethanol include:

-

Direct Infusion: The sample is directly injected into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.

-

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small molecules that produces a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of oxetan-2-ylmethanol.

Caption: Workflow for the spectroscopic analysis of oxetan-2-ylmethanol.

Physical properties of Oxetan-2-ylmethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Oxetan-2-ylmethanol, a valuable building block in medicinal chemistry and materials science. The document details its boiling point and density, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

Oxetan-2-ylmethanol, with the chemical formula C₄H₈O₂, is a colorless to light yellow liquid. Its physical characteristics are crucial for its application in synthesis, formulation, and process development.

Data Summary

The following table summarizes the available quantitative data for the primary physical properties of Oxetan-2-ylmethanol.

| Physical Property | Value | Remarks |

| Boiling Point | 168.8 ± 8.0 °C | Predicted |

| 129 - 130 °C | As per literature (lit.) | |

| Density | 1.093 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Precise determination of physical properties is fundamental to chemical characterization. The following sections describe standard methodologies for ascertaining the boiling point and density of liquid samples like Oxetan-2-ylmethanol.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

A small sample (approximately 0.5 mL) of Oxetan-2-ylmethanol is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is inserted into a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is properly oriented.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube.[1][2]

Density Determination via Pycnometer

A pycnometer (or specific gravity bottle) is used for the precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (e.g., 10 mL, with a ground-glass stopper and capillary)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water of a known density and placed in a constant temperature water bath (e.g., 20 °C) until thermal equilibrium is reached. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed to determine the mass of the water.

-

The volume of the pycnometer is calculated using the known density of water at the specific temperature.

-

The pycnometer is emptied, dried, and then filled with Oxetan-2-ylmethanol.

-

The filled pycnometer is brought to the same constant temperature in the water bath, the volume adjusted, and it is weighed again to determine the mass of the Oxetan-2-ylmethanol.

-

The density of the Oxetan-2-ylmethanol is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical characterization of Oxetan-2-ylmethanol.

Caption: Workflow for Synthesis and Characterization.

References

Commercial Availability and Technical Guide to Oxetan-2-ylmethanol for Pharmaceutical Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-2-ylmethanol is a valuable building block in medicinal chemistry, prized for its ability to introduce the oxetane motif into drug candidates. This four-membered heterocyclic ether can significantly enhance the physicochemical properties of molecules, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and basicity of proximal functional groups. This technical guide provides a comprehensive overview of the commercial availability of Oxetan-2-ylmethanol, including its racemic and enantiomerically pure forms, and details its key applications in drug discovery. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and visualizes a relevant biological signaling pathway where oxetane-containing molecules have shown significant promise.

Commercial Availability and Suppliers

Oxetan-2-ylmethanol and its chiral isomers, (R)- and (S)-Oxetan-2-ylmethanol, are commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams to kilograms, with purities generally exceeding 95%. For drug development applications, higher purities of ≥97% or ≥98% are also commonly available.

Key suppliers for Oxetan-2-ylmethanol and its derivatives include:

-

Sigma-Aldrich (Merck): Offers the racemic mixture and both the (R) and (S) enantiomers.

-

Manchester Organics: Provides the racemic compound with a purity of 95%.[1]

-

AK Scientific: Supplies [(2S)-Oxetan-2-yl]methanol with a minimum purity of 95%.[2]

-

ChemScene: Offers the racemic, (R)-, and (S)-isomers with purities of ≥97%.[3][4]

-

Anax Laboratories: Provides (S)-oxetan-2-ylmethanol with a purity of >98%.

-

BLDpharm: Supplies [(2S)-oxetan-2-yl]methanol.

-

Career Henan Chemical Co.: Offers (S)-oxetan-2-ylmethanol for organic synthesis and pharmaceutical production.[5]

-

CP Lab Safety: Distributes [(2S)-oxetan-2-yl]methanol with a minimum purity of 97%.[6]

-

REALAB LLC: Supplies Oxetan-2-ylmethanol.[7]

-

Sunway Pharm Ltd: Provides Oxetan-2-ylmethanol and its R and S isomers.[8]

It is important to note that all these products are intended for research and development purposes only and not for human or veterinary use.[2][6]

Quantitative Data Summary

The following tables summarize the typical specifications for commercially available Oxetan-2-ylmethanol and its enantiomers. Data has been compiled from various supplier technical data sheets. Researchers should always refer to the specific Certificate of Analysis (CoA) for the exact specifications of a purchased batch.

Table 1: General Specifications for Oxetan-2-ylmethanol (Racemic)

| Parameter | Specification |

| CAS Number | 61266-70-4 |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | ≥95% - ≥97% |

| Boiling Point | Not widely reported |

| Density | Not widely reported |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Specifications for (S)-Oxetan-2-ylmethanol

| Parameter | Specification |

| CAS Number | 2090778-00-8 |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC/NMR) | ≥97% - >98% |

| Enantiomeric Excess | ≥98% ee |

| Specific Rotation | [α]²⁰/D (Not consistently reported) |

| Storage | 2-8°C or -20°C, under inert atmosphere |

Table 3: Specifications for (R)-Oxetan-2-ylmethanol

| Parameter | Specification |

| CAS Number | 1932342-97-6 |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC/NMR) | ≥97% |

| Enantiomeric Excess | ≥98% ee |

| Specific Rotation | [α]²⁰/D (Not consistently reported) |

| Storage | 2-8°C, under inert atmosphere |

Applications in Drug Discovery

The oxetane ring is a highly sought-after motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. The oxetane moiety is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] This substitution can enhance aqueous solubility, metabolic stability, and cell permeability, while also modulating the pKa of nearby amines.[1]

Oxetane-containing compounds have been investigated as inhibitors of various biological targets, including kinases, epigenetic enzymes, and G-protein coupled receptors.[1] A notable area of application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The introduction of an oxetane group can improve the drug-like properties of these inhibitors, leading to enhanced efficacy and better safety profiles.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Oxetan-2-ylmethanol, which are essential for its application in a research setting.

Synthesis of Racemic Oxetan-2-ylmethanol

A common and efficient method for the synthesis of 2-substituted oxetanes involves the ring-opening of a corresponding epoxide followed by intramolecular cyclization. The following protocol is a representative example of this approach.

Reaction Scheme:

Materials and Equipment:

-

Epichlorohydrin

-

Paraformaldehyde

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Epichlorohydrin: To the stirred suspension, add epichlorohydrin (1.0 equivalent) at room temperature.

-

Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath and slowly add a catalytic amount of boron trifluoride etherate (0.05 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Cyclization: Combine the organic layers and wash with a 1 M aqueous solution of sodium hydroxide to induce cyclization. Stir vigorously for 2-4 hours at room temperature.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure Oxetan-2-ylmethanol.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of Oxetan-2-ylmethanol.

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes.

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 10°C/min.

-

Final hold: Hold at 220°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Transfer Line Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Expected Results: The chromatogram should show a major peak corresponding to Oxetan-2-ylmethanol. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 88 and characteristic fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of Oxetan-2-ylmethanol.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) and multiplicities:

-

~4.8-4.6 ppm (m, 1H, -O-CH-)

-

~4.5-4.3 ppm (m, 2H, -O-CH₂-)

-

~3.8-3.6 ppm (m, 2H, -CH₂-OH)

-

~2.6-2.4 ppm (m, 1H, one of -CH₂-CH-)

-

~2.2-2.0 ppm (m, 1H, one of -CH₂-CH-)

-

A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.

-

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ):

-

~78 ppm (-O-CH-)

-

~68 ppm (-O-CH₂-)

-

~65 ppm (-CH₂-OH)

-

~25 ppm (-CH₂-CH-)

-

Signaling Pathway and Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Oxetane-containing molecules have been developed as potent and selective inhibitors of key kinases in this pathway, such as mTOR.[1]

PI3K/Akt/mTOR Signaling Pathway with a Representative Oxetane-Containing Inhibitor

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the point of intervention for a hypothetical oxetane-containing mTOR inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 5. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. anaxlab.com [anaxlab.com]

An In-depth Technical Guide on Oxetan-2-ylmethanol: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for oxetan-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its fundamental molecular properties.

Molecular Properties of Oxetan-2-ylmethanol

The core molecular attributes of oxetan-2-ylmethanol have been determined and are summarized below. This data is foundational for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

The molecular formula, C₄H₈O₂, indicates the elemental composition of the molecule, which consists of four carbon atoms, eight hydrogen atoms, and two oxygen atoms.[1][2][3][4] The molecular weight is 88.11 g/mol , a critical parameter for quantitative analysis and reaction chemistry.[1][2][3][5][6]

Logical Relationship of Molecular Properties

The relationship between the chemical structure, formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical flow for oxetan-2-ylmethanol.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 61266-70-4|Oxetan-2-ylmethanol|BLD Pharm [bldpharm.com]

- 4. (Oxetan-2-yl)methanol | C4H8O2 | CID 12284142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-oxetan-2-ylmethanol CAS-no-2090778-00-8 - Career Henan Chemical Co. [coreychem.com]

- 6. Oxetan-2-ylmethanol - CAS:2090778-00-8 - Sunway Pharm Ltd [3wpharm.com]

A Deep Dive into Oxetan-2-ylmethanol: A Technical Guide to Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-2-ylmethanol, a saturated four-membered heterocyclic alcohol, is a valuable building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the strained oxetane ring, can significantly influence the physicochemical and pharmacological profiles of parent molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies of Oxetan-2-ylmethanol. It covers its structural and electronic properties through quantum chemical calculations, predicted spectroscopic data (FT-IR and NMR), and frontier molecular orbital analysis. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and characterization, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction

The oxetane motif has garnered considerable interest in drug discovery as a bioisosteric replacement for commonly used functional groups. The incorporation of an oxetane ring can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity of drug candidates. Oxetan-2-ylmethanol, featuring a primary alcohol substituent on the strained four-membered ether ring, serves as a key intermediate for the synthesis of a variety of more complex oxetane derivatives. A thorough understanding of its conformational landscape, electronic structure, and spectroscopic signatures is paramount for its effective utilization in molecular design and synthesis.

This whitepaper details the computational modeling of Oxetan-2-ylmethanol using Density Functional Theory (DFT), providing insights into its optimized geometry, vibrational modes, and NMR chemical shifts. A HOMO-LUMO analysis is also presented to shed light on its chemical reactivity. Additionally, a representative synthetic protocol and characterization methods are described.

Computational Modeling and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the molecular properties of Oxetan-2-ylmethanol. Density Functional Theory (DFT) calculations, employing the B3LYP functional with a 6-31G(d,p) basis set, are a standard and effective method for predicting the geometry and electronic properties of organic molecules of this class.

Optimized Molecular Geometry

The initial step in the computational analysis is the geometry optimization of the Oxetan-2-ylmethanol molecule to find its lowest energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of Oxetan-2-ylmethanol

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O1 | 1.45 Å |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.55 Å | |

| C3-O1 | 1.46 Å | |

| C1-C4 | 1.52 Å | |

| C4-O2 | 1.43 Å | |

| Bond Angle | O1-C1-C2 | 89.5° |

| C1-C2-C3 | 88.7° | |

| C2-C3-O1 | 89.3° | |

| C3-O1-C1 | 92.5° | |

| O1-C1-C4 | 115.8° | |

| C1-C4-O2 | 112.1° |

Note: These values are representative and would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

Vibrational Analysis (FT-IR Spectroscopy)

The theoretical vibrational frequencies of Oxetan-2-ylmethanol can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be used to predict its infrared (IR) spectrum. The calculated spectrum can then be compared with experimental data to confirm the structure.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of Oxetan-2-ylmethanol

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3500 | O-H stretch | Alcohol |

| ~2950-3000 | C-H stretch | Aliphatic CH₂ |

| ~1050-1150 | C-O stretch | Primary Alcohol |

| ~950-1000 | C-O-C stretch | Oxetane Ether |

Note: These are predicted frequencies and may require scaling to match experimental values.

NMR Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the DFT-optimized geometry. These predictions are invaluable for the interpretation of experimental NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxetan-2-ylmethanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~4.8 | ~78 |

| C2-H₂ | ~2.5 | ~28 |

| C3-H₂ | ~4.5 | ~75 |

| C4-H₂ | ~3.6 | ~65 |

| O2-H | ~2.0 (variable) | - |

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and susceptibility to electronic excitation.

Table 4: Predicted Frontier Molecular Orbital Energies of Oxetan-2-ylmethanol

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.0 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.5 |

Note: These values are representative of a gas-phase DFT calculation.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Experimental Protocols

Synthesis of (Oxetan-2-yl)methanol

A representative synthesis of (oxetan-2-yl)methanol can be achieved via the acid-catalyzed hydrolysis of [2-(1-ethoxyethoxy)methyl]propylene oxide[1].

Materials and Reagents:

-

[2-(1-ethoxyethoxy)methyl]propylene oxide

-

Aqueous acid solution (e.g., 2 M Hydrochloric Acid)

-

Organic solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

To a solution of [2-(1-ethoxyethoxy)methyl]propylene oxide in an appropriate solvent, add the aqueous acid solution dropwise at room temperature.

-

Stir the reaction mixture vigorously for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (oxetan-2-yl)methanol.

Characterization

The synthesized Oxetan-2-ylmethanol should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The observed chemical shifts should be compared with the predicted values.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be acquired to identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-O-C stretch of the oxetane ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Signaling Pathways and Logical Relationships

While Oxetan-2-ylmethanol is primarily a building block, its incorporation into larger molecules can influence their interaction with biological pathways. The logical workflow for its study and application is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of Oxetan-2-ylmethanol. The presented data, derived from established computational methodologies, offers valuable insights into its structural, spectroscopic, and electronic properties. The detailed experimental protocol for its synthesis, coupled with characterization guidelines, equips researchers with the necessary information for its practical application. As the demand for novel chemical entities with improved pharmaceutical properties continues to grow, a fundamental understanding of key building blocks like Oxetan-2-ylmethanol is indispensable for the advancement of medicinal chemistry and drug development.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Hydroxymethyloxetane

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxygen-containing heterocycle, the oxetane ring, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Among the functionalized oxetanes, 2-hydroxymethyloxetane has emerged as a particularly valuable building block, offering a unique combination of properties that are highly sought after in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of 2-hydroxymethyloxetane, detailing key synthetic methodologies, quantitative data, and the logical framework for its application in drug discovery.

A Historical Perspective: From General Oxetane Synthesis to a Specific Motif

The journey of the oxetane ring began in the 19th century, with early synthetic efforts focused on the parent, unsubstituted ring system. However, the targeted synthesis and application of functionalized oxetanes, such as 2-hydroxymethyloxetane, is a more recent development, largely driven by the demands of the pharmaceutical industry.

A pivotal moment in the synthesis of 2-substituted oxetanes came in 1987 with the work of Fitton and his colleagues. Their research provided a practical method for the preparation of simple oxetanes with reactive 2-substituents, including the 2-hydroxymethyloxetane motif. This was achieved through the ring expansion of 2-substituted epoxides using dimethyloxosulfonium methylide, a variant of the Corey-Chaykovsky reaction. This method, affording the desired product in good yield, opened the door for more widespread investigation and use of this specific oxetane derivative.

Prior to this, the synthesis of oxetanes was often challenging, with methods like the Paternò–Büchi reaction (a [2+2] photocycloaddition) and Williamson ether synthesis being the traditional, though sometimes limited, approaches. The development of more reliable and versatile synthetic routes was crucial for unlocking the potential of oxetanes in various scientific disciplines.

Key Synthetic Routes to 2-Hydroxymethyloxetane

Several synthetic strategies have been developed to produce 2-hydroxymethyloxetane, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required stereochemistry.

Ring Expansion of Epoxides (Corey-Chaykovsky Reaction)

This method, based on the work of Fitton et al., involves the reaction of a protected glycidol derivative with a sulfur ylide to expand the three-membered epoxide ring to a four-membered oxetane ring.

Experimental Protocol:

-

Ylide Preparation: A solution of trimethyloxosulfonium iodide in dry dimethyl sulfoxide (DMSO) is treated with a strong base, such as sodium hydride, at a controlled temperature to generate dimethyloxosulfonium methylide in situ.

-

Epoxide Addition: The protected glycidol (e.g., with an acetal protecting group) is added to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up and Deprotection: The reaction is quenched with water and the product is extracted with an organic solvent. After purification of the protected 2-hydroxymethyloxetane, the protecting group is removed under acidic conditions to yield the final product.

Intramolecular Cyclization of a 1,2,4-Triol Derivative

This approach relies on the formation of the oxetane ring through an intramolecular Williamson ether synthesis from a suitably functionalized 1,2,4-butanetriol derivative.

Experimental Protocol:

-

Selective Protection/Activation: 1,2,4-Butanetriol is selectively protected at the 1- and 2-hydroxyl groups, for instance, as a benzylidene acetal. The remaining primary hydroxyl group at the 4-position is then converted into a good leaving group, such as a tosylate.

-

Cyclization: Treatment of the protected and activated triol with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., tetrahydrofuran) induces intramolecular cyclization to form the protected oxetane.

-

Deprotection: The protecting group is removed, typically by catalytic hydrogenation in the case of a benzylidene acetal, to afford 2-hydroxymethyloxetane.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-hydroxymethyloxetane and a comparison of yields for different synthetic approaches.

Table 1: Physical and Spectral Properties of 2-Hydroxymethyloxetane

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 169 °C (at 760 mmHg) |

| Density | 1.093 g/cm³ |

| Flash Point | 79 °C |

| ¹H NMR (CDCl₃, ppm) | δ 4.80-4.70 (m, 1H), 4.60-4.50 (m, 2H), 3.80-3.60 (m, 2H), 2.60-2.40 (m, 1H), 2.30-2.10 (m, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 78.9, 65.4, 63.1, 25.8 |

Table 2: Comparison of Synthetic Yields for 2-Hydroxymethyloxetane

| Synthetic Route | Starting Material | Key Reagent(s) | Reported Yield (%) | Reference |

| Ring Expansion of Epoxide | Protected Glycidol | Trimethyloxosulfonium iodide, NaH | ~74% (after deprotection)[1] | Fitton et al., 1987 |

| Intramolecular Cyclization | 1,2,4-Butanetriol | TsCl, NaH | Moderate to Good | General Method |

| Acid-Catalyzed Hydrolysis | [2-(1-Ethoxyethoxy)methyl]propylene oxide | Acidic solution | Not specified | Patent Literature[2][3] |

The Role of 2-Hydroxymethyloxetane in Drug Discovery

The incorporation of the oxetane motif, and specifically the 2-hydroxymethyloxetane moiety, into drug candidates has been driven by the desire to fine-tune key physicochemical and pharmacokinetic properties. The following diagram illustrates the logical relationships in considering the use of oxetanes in drug design.

Caption: Strategic incorporation of 2-hydroxymethyloxetane to improve drug properties.

The strained four-membered ring of 2-hydroxymethyloxetane introduces polarity and a three-dimensional character, which can disrupt crystal packing and improve aqueous solubility. Furthermore, the oxetane ring is often more metabolically stable than commonly used functionalities like gem-dimethyl groups or carbonyls, leading to improved pharmacokinetic profiles of drug candidates.[2][4] The hydroxyl group of the 2-hydroxymethyl substituent also provides a valuable handle for further chemical modification and can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

Experimental Workflow: Cationic Ring-Opening Polymerization

Beyond its use as a building block in small molecule drug discovery, 2-hydroxymethyloxetane and its derivatives are important monomers for the synthesis of functional polyethers through cationic ring-opening polymerization (ROP). The following diagram outlines a typical experimental workflow for this process.

Caption: Step-by-step workflow for the synthesis of polyethers from oxetane monomers.

This polymerization process yields hyperbranched polyethers with a high density of hydroxyl groups, making them attractive for applications in coatings, adhesives, and as macroinitiators for the synthesis of more complex polymer architectures.

References

Oxetan-2-ylmethanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Oxetan-2-ylmethanol. The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical Identification and Properties

Oxetan-2-ylmethanol is a heterocyclic compound incorporating an oxetane ring. It is utilized in organic synthesis and is of interest to the pharmaceutical industry. It is available as a racemic mixture and as individual stereoisomers.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Oxetan-2-ylmethanol |

| Synonyms | 2-Oxetanemethanol, 2-(Hydroxymethyl)oxetane |

| Molecular Formula | C₄H₈O₂[1][2][3] |

| Molecular Weight | 88.11 g/mol [1][2][3] |

| CAS Number | 61266-70-4 (racemic)[1][2] |

| 2090778-00-8 ((S)-isomer)[4][5][6][7][8] | |

| 1932342-97-6 ((R)-isomer)[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to light yellow liquid | [5] |

| Boiling Point | 168.8 ± 8.0 °C (Predicted) | [5] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.44 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Hazard Identification and Classification

Oxetan-2-ylmethanol is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Flammable Liquids (Category 4) | H227: Combustible liquid | None | Warning |

Table 4: Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337+P313 | If eye irritation persists: Get medical advice/ attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P370+P378 | In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Source:

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

General Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

The compound is hygroscopic; store under an inert gas atmosphere (e.g., nitrogen or argon).[1]

First Aid Measures

In the event of exposure, immediate first aid is essential.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors or mist.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Toxicological and Ecological Information

The toxicological and ecotoxicological properties of Oxetan-2-ylmethanol have not been thoroughly investigated.[1] As such, it should be handled with the care afforded to a compound with unknown toxicity.

Experimental Protocols

While specific experimental protocols for Oxetan-2-ylmethanol are not detailed in safety data sheets, a general protocol for handling liquid reagents with similar hazard profiles in a research setting is provided below.

Protocol: Safe Handling of Liquid Reagents in a Laboratory Setting

-

Preparation and Precaution:

-

Before starting any work, review the MSDS for Oxetan-2-ylmethanol.[1]

-

Ensure a chemical fume hood is operational and available.

-

Locate the nearest safety shower and eyewash station.

-

Don appropriate PPE: safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.

-

-

Reagent Handling:

-

Conduct all manipulations of the compound within the chemical fume hood.

-

Use a properly calibrated micropipette or a glass syringe for transferring the liquid.

-

Dispense the liquid slowly to avoid splashing.

-

Keep the container tightly sealed when not in use.

-

-

Reaction Setup:

-

If the reaction is heated, use a heating mantle with a temperature controller and a stir plate.

-

Ensure the reaction vessel is securely clamped.

-

If the reaction is performed under an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated gloves and pipette tips) in a designated hazardous waste container.

-

Do not pour any waste down the drain.

-

-

Emergency Procedures:

-

In case of a spill, immediately alert others in the lab.

-

Contain the spill using an appropriate absorbent material.

-

Follow the accidental release measures outlined in Section 5.

-

Visualizations

Diagram 1: Chemical Handling Workflow

Caption: General workflow for the safe handling of laboratory chemicals.

Diagram 2: First Aid Decision Pathway

Caption: Decision-making process for first aid following chemical exposure.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. [(2S)-OXETAN-2-YL]METHANOL | 2090778-00-8 [sigmaaldrich.com]

- 5. (S)-oxetan-2-ylmethanol CAS-no-2090778-00-8 - Career Henan Chemical Co. [coreychem.com]

- 6. 2090778-00-8|[(2S)-oxetan-2-yl]methanol|BLD Pharm [bldpharm.com]

- 7. Oxetan-2-ylmethanol - CAS:2090778-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. labsolu.ca [labsolu.ca]

Methodological & Application

Application Notes: Synthesis of (S)-oxetan-2-ylmethanamine from (oxetan-2-yl)methanol

Abstract

(S)-oxetan-2-ylmethanamine is a highly valuable chiral building block in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability to drug candidates.[1][2] This document provides detailed protocols for the synthesis of (S)-oxetan-2-ylmethanamine, starting from the corresponding alcohol, (oxetan-2-yl)methanol. The methods described herein are designed for researchers, scientists, and professionals in drug development, offering a comparative overview of common synthetic strategies, including azide-based and azide-free pathways.

Overview of Synthetic Strategies

The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. For the preparation of enantiomerically pure (S)-oxetan-2-ylmethanamine from its corresponding alcohol, stereochemistry is a critical consideration. The methods detailed below typically proceed with a net inversion of stereochemistry. Therefore, to obtain the (S)-amine, the synthesis must commence with (R)-(oxetan-2-yl)methanol.

Two primary, robust strategies are presented:

-

Two-Step Conversion via a Sulfonate Ester Intermediate: This classic and reliable approach involves the activation of the primary alcohol as a good leaving group (mesylate or tosylate), followed by nucleophilic substitution with a nitrogen source.

-

Mitsunobu Reaction: This powerful one-pot reaction allows for the direct conversion of the alcohol to a protected amine precursor (e.g., a phthalimide derivative) with a clean inversion of the stereocenter.[5][6]

Experimental Protocols

Note: These protocols assume the use of (R)-(oxetan-2-yl)methanol as the starting material to yield the desired (S)-amine product. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Two-Step Synthesis via Mesylate and Azide

This protocol first converts the alcohol to a mesylate, which is then displaced by an azide, followed by reduction.

Step 1a: Synthesis of (R)-(oxetan-2-yl)methyl methanesulfonate

-

Dissolve (R)-(oxetan-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 equiv) to the solution.

-

Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 1b: Synthesis of (S)-2-(azidomethyl)oxetane

-

Caution: Sodium azide is highly toxic. Handle with extreme care.

-

Dissolve the crude mesylate (1.0 equiv) from Step 1a in dimethylformamide (DMF, approx. 0.3 M).

-

Add sodium azide (NaN₃, 2.0 equiv) to the solution.

-

Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure azide intermediate.

Step 1c: Synthesis of (S)-oxetan-2-ylmethanamine (Hydrogenation)

-

Dissolve the azide intermediate (1.0 equiv) from Step 1b in ethanol or methanol (approx. 0.2 M).

-

Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%).

-

Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.

-

Rinse the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield (S)-oxetan-2-ylmethanamine. The product can be further purified by distillation if necessary.

Protocol 2: Azide-Free Gabriel Synthesis

This protocol follows the same activation step as Protocol 1 but uses phthalimide as the nitrogen nucleophile.

Step 2a: Synthesis of (R)-(oxetan-2-yl)methyl methanesulfonate

-

Follow the procedure detailed in Step 1a .

Step 2b: Synthesis of (S)-2-(phthalimidomethyl)oxetane

-

Dissolve the crude mesylate (1.0 equiv) from Step 2a in DMF (approx. 0.3 M).

-

Add potassium phthalimide (1.5 equiv) to the solution.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature, pour into ice-water, which should cause the product to precipitate.

-

Filter the solid, wash with water, and dry to obtain the phthalimide adduct, which can be purified by recrystallization.

Step 2c: Synthesis of (S)-oxetan-2-ylmethanamine (Hydrazinolysis)

-

Suspend the phthalimide adduct (1.0 equiv) from Step 2b in ethanol (approx. 0.2 M).

-

Add hydrazine monohydrate (N₂H₄·H₂O, 2.0-3.0 equiv) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, during which a thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with aqueous NaOH solution to pH >12 and extract the product with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to yield the final amine.

Data Summary

The selection of a synthetic route often depends on factors such as scale, safety considerations, and available reagents. The following table provides a comparative summary of the discussed protocols.

| Parameter | Route 1A: Mesylate/Azide | Route 1B: Gabriel Synthesis | Route 2: Mitsunobu Reaction |

| Starting Alcohol | (R)-(oxetan-2-yl)methanol | (R)-(oxetan-2-yl)methanol | (R)-(oxetan-2-yl)methanol |

| Key Reagents | MsCl, Et₃N, NaN₃, H₂/Pd/C | MsCl, Et₃N, K-Phthalimide, N₂H₄ | PPh₃, DIAD/DEAD, Phthalimide, N₂H₄ |

| Stereochemistry | Net Inversion | Net Inversion | Net Inversion[5][7] |

| Typical Overall Yield | 60-75% | 55-70% | 60-75% |

| Key Advantages | Reliable, well-established, generally high-yielding steps. | Avoids the use of hazardous azides.[3] | Fewer steps (one-pot alcohol conversion). |

| Key Disadvantages | Uses highly toxic and potentially explosive sodium azide.[3] | Phthalhydrazide removal can be cumbersome. | Stoichiometric phosphine oxide byproduct can complicate purification. |

Conclusion

The synthesis of enantiopure (S)-oxetan-2-ylmethanamine can be successfully achieved from (R)-(oxetan-2-yl)methanol through several reliable synthetic routes. The choice between an azide-based pathway, a Gabriel synthesis, or a Mitsunobu reaction will depend on the specific requirements of the laboratory, including safety protocols, scale, and purification capabilities. The protocols provided herein offer detailed, actionable guidance for producing this important chemical building block for applications in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 4. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

Application Notes and Protocols: Oxetan-2-ylmethanol as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacological properties of drug candidates is a paramount objective. Oxetan-2-ylmethanol and its derivatives have emerged as valuable building blocks, offering a unique combination of properties that can significantly enhance the developability of small molecules. The oxetane ring, a four-membered cyclic ether, is a polar, three-dimensional motif that can serve as a bioisosteric replacement for commonly used functional groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing access to novel chemical space.[1][2][3]

These application notes provide a comprehensive overview of the utility of oxetan-2-ylmethanol in medicinal chemistry, including a summary of its impact on key drug-like properties, detailed synthetic protocols for its incorporation, and methodologies for evaluating the resulting compounds.

Advantages of Incorporating the Oxetan-2-ylmethanol Moiety

The introduction of an oxetan-2-ylmethanol-derived substituent can impart several beneficial properties to a lead compound:

-

Improved Physicochemical Properties: As a polar alternative to lipophilic groups, the oxetane moiety can significantly increase aqueous solubility and reduce lipophilicity (LogD), which is often advantageous for improving a compound's pharmacokinetic profile.[4]

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. For instance, it can serve as a metabolically stable replacement for a gem-dimethyl group, which is susceptible to oxidation by cytochrome P450 enzymes.[4]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be beneficial for reducing off-target effects, such as hERG inhibition.[4]

-

Increased Three-Dimensionality: The introduction of the sp³-rich oxetane ring increases the three-dimensional character of a molecule. This can lead to improved target selectivity and better occupancy of protein binding pockets.[1]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize the quantitative improvements observed upon the incorporation of an oxetane moiety, derived from building blocks like oxetan-2-ylmethanol, in various drug discovery programs.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs

| Compound Pair | Modification | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Reference |

| Compound 1a (gem-dimethyl) | R = C(CH₃)₂ | 3.5 | 5 | [5] |

| Compound 1b (oxetane) | R = oxetan-3-yl | 2.1 | 150 | [5] |

| Compound 2a (isopropyl) | R = CH(CH₃)₂ | 2.8 | 25 | [4] |

| Compound 2b (oxetane) | R = oxetan-3-yl | 1.9 | 200 | [4] |

Table 2: Comparative Pharmacological and Pharmacokinetic Properties of Oxetane-Containing Compounds and Their Analogs

| Compound Pair | Target | IC₅₀ / Kᵢ (nM) | Microsomal Stability (t½, min, HLM) | Reference |

| BTK Inhibitor 3a (non-oxetane) | BTK | 5.2 | 15 | [6] |

| BTK Inhibitor 3b (oxetane) | BTK | 3.1 | 120 | [7] |

| MMP-13 Inhibitor 4a (methyl) | MMP-13 | 2.7 | < 5 | [1][2] |

| MMP-13 Inhibitor 4b (oxetane) | MMP-13 | 2.9 | 90 | [1][2] |

| JAK Inhibitor 5a (non-oxetane) | JAK1 | 15 | 30 | [4] |

| JAK Inhibitor 5b (oxetane) | JAK1 | 10 | >180 | [4] |

Mandatory Visualization

Signaling Pathway: Inhibition of BTK Signaling

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Several BTK inhibitors incorporating an oxetane moiety have been developed to treat B-cell malignancies. The diagram below illustrates the simplified BCR signaling pathway and the point of intervention by an oxetane-containing BTK inhibitor.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

Application Notes and Protocols: Reactions of the Hydroxyl Group of Oxetan-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and synthetically useful reactions involving the primary hydroxyl group of oxetan-2-ylmethanol. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring. The following protocols and data are intended to serve as a practical guide for the synthesis of diverse oxetan-2-ylmethanol derivatives.

Overview of Reactivity

The primary hydroxyl group of oxetan-2-ylmethanol exhibits typical reactivity for a primary alcohol, allowing for a wide range of transformations. These include activation through tosylation, conversion to ethers and esters, and participation in Mitsunobu reactions. The oxetane ring is generally stable under many of these reaction conditions, making it a robust scaffold for chemical modifications.

Key Reactions and Experimental Protocols

Tosylation: Activation of the Hydroxyl Group

Tosylation is a crucial reaction for converting the hydroxyl group into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

-

To a stirred solution of (oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15-20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-